molecular formula C11H18N2S B13178461 2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine

2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine

Cat. No.: B13178461
M. Wt: 210.34 g/mol
InChI Key: BOVFONCNNZPVMR-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a chemically novel organic intermediate featuring a partially saturated benzothiazole core substituted with a flexible ethanamine side chain. The 6,6-dimethyl groups introduce steric bulk and influence the molecule's electronic distribution and conformational flexibility. The primary amine functional group enhances water solubility under acidic conditions and provides a versatile handle for further chemical derivatization, such as salt formation or amide coupling, making this compound a valuable scaffold in medicinal chemistry. Benzothiazole derivatives are extensively investigated for their significant biological and pharmacological activities. This compound is of particular interest in oncology research, as structural analogs have demonstrated potent anticancer properties by targeting key pathways, including kinase inhibition and interaction with specific receptors . The structural framework is also relevant in neurodegenerative disease research; approved drugs like Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) share the benzothiazole pharmacophore, highlighting its central nervous system (CNS) applicability . Furthermore, the benzothiazole scaffold shows promise in the development of anti-inflammatory, antimicrobial, and antiviral agents, acting on targets such as PI3Kγ and DHFR . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C11H18N2S/c1-11(2)5-3-8-9(7-11)14-10(13-8)4-6-12/h3-7,12H2,1-2H3

InChI Key

BOVFONCNNZPVMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CCN)C

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Cyclization and Functional Group Transformations

A key synthetic strategy involves the construction of the tetrahydrobenzothiazole ring system followed by introduction of the ethan-1-amine side chain. This typically proceeds through:

  • Step 1: Preparation of 4-acetamido-cyclohexanone or related cyclohexanone derivatives.
    Oxidation of 4-acetamido-cyclohexanol to 4-acetamido-cyclohexanone can be achieved using oxidizing agents such as Jones reagent, sodium hypochlorite, manganese dioxide, pyridinium dichromate, or potassium permanganate. This step sets the stage for subsequent bromination and cyclization.

  • Step 2: Bromination of 4-acetamido-cyclohexanone.
    Bromine is reacted with 4-acetamido-cyclohexanone in aqueous solution at controlled temperatures (5°C to 75°C, optimally around 25°C) to yield 2-bromo-4-acetamido-cyclohexanone. This intermediate is crucial for ring closure.

  • Step 3: Cyclization with thiourea to form the benzothiazole ring.
    Thiourea is added to the brominated intermediate to produce 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole dihydrobromide. This step introduces the sulfur and nitrogen atoms forming the heterocyclic benzothiazole core.

  • Step 4: Hydrolysis and isolation of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
    Treatment with hydrobromic acid under reflux converts the acetylamino group to an amino group, yielding the diamino compound. Crystallization from methanol affords the dihydrobromide salt.

  • Step 5: Functionalization to this compound.
    Further chemical transformations introduce the ethan-1-amine side chain at the 2-position of the benzothiazole ring. This may involve nucleophilic substitution or reductive amination reactions, although specific details for this step are less commonly detailed in public literature.

Advantages of this method:

  • The process can be carried out in a single reaction vessel for multiple steps, reducing isolation and purification steps, thus improving yield and reducing solvent use and effluent.
  • The use of common reagents and mild conditions makes this approach scalable.

Alternative Synthetic Routes and Recent Advances

Recent research in benzothiazole derivatives synthesis, although focusing on anti-tubercular activity, provides insight into diverse synthetic methodologies applicable to this compound class:

  • One-pot multicomponent reactions: These methods combine multiple reagents in a single step to form benzothiazole derivatives efficiently. They reduce reaction time and improve atom economy.
  • Knoevenagel condensation: Used for constructing benzothiazole derivatives with various substitutions, this reaction involves condensation of aldehydes with active methylene compounds under basic catalysis.
  • Diazo-coupling and molecular hybridization techniques: These approaches facilitate the introduction of functional groups and molecular scaffolds that can be adapted for synthesizing substituted benzothiazoles.
  • Microwave irradiation: Accelerates reaction rates and improves yields in benzothiazole synthesis.
  • Use of acetamide-linked intermediates: For example, synthesis of 6-thiocyanatobenzo[d]thiazol-2-amine derivatives via bromination and thiocyanation steps, followed by reaction with chloroacetyl chloride and further coupling reactions.

These methods highlight the versatility of benzothiazole chemistry and provide potential alternative pathways to synthesize this compound or its analogs.

Comparative Data Table of Key Synthetic Steps and Conditions

Step Reaction Reagents/Conditions Temperature Yield/Notes
1 Oxidation of 4-acetamido-cyclohexanol to 4-acetamido-cyclohexanone Jones reagent, NaOCl, MnO2, PDC, KMnO4 Ambient to 40°C High yield, sets ketone intermediate
2 Bromination of 4-acetamido-cyclohexanone Bromine in water 5°C to 75°C (opt. 25°C) Formation of 2-bromo-4-acetamido-cyclohexanone
3 Cyclization with thiourea Thiourea addition Room temperature to reflux Formation of tetrahydro-benzothiazole core
4 Hydrolysis with hydrobromic acid HBr reflux Reflux Conversion to diamino derivative, isolation as dihydrobromide salt
5 Functionalization to ethan-1-amine side chain Nucleophilic substitution or reductive amination Variable Final target compound, yields depend on method

Research Findings and Synthesis Optimization

  • The continuous or telescoped synthesis approach, combining oxidation, bromination, and cyclization in a single vessel, significantly reduces processing time and solvent use, enhancing sustainability.
  • Control of temperature during bromination is critical to minimize side reactions and optimize yield.
  • Use of hydrobromic acid for hydrolysis and salt formation ensures product crystallinity and ease of isolation.
  • Recent benzothiazole derivative syntheses emphasize the importance of functional group tolerance and mild conditions to preserve sensitive substituents, which can be applied to this compound's synthesis.
  • Molecular docking and biological activity studies of benzothiazole derivatives suggest that modifications at the 2-position (where ethan-1-amine is attached) can significantly influence bioactivity, underscoring the importance of precise synthetic control.

Summary and Outlook

The preparation of this compound primarily relies on a multi-step synthetic route involving oxidation, bromination, cyclization with thiourea, and subsequent functionalization. Advances in continuous reaction processes and one-pot methodologies have improved efficiency and environmental footprint. Alternative synthetic strategies from recent benzothiazole derivative research provide additional routes and optimization opportunities.

Future research should focus on:

  • Developing greener and more scalable synthetic protocols.
  • Exploring catalytic systems for selective functionalization.
  • Investigating synthetic routes that allow late-stage diversification of the ethan-1-amine side chain.
  • Integrating in silico docking and bioactivity data to guide synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine.

Scientific Research Applications

2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features Biological/Physicochemical Implications Reference
Target Compound : 2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Benzothiazole 6,6-dimethyl; 2-ethylamine High steric hindrance, moderate polarity Enhanced metabolic stability; potential CNS activity due to amine group N/A
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Benzothiazole 5,5,7-trimethyl; 2-amine Increased methylation at 5/7 positions Reduced solubility; altered receptor binding vs. target compound
(S)-N2-(Methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine Benzothiazole 2-methoxymethyl; 6-propylamine Dual substituents at 2/6 positions Higher lipophilicity; potential for dual-target interactions
2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine Benzimidazole 5,6-dimethyl; 2-benzyl; 1-ethylamine Benzimidazole core (N vs. S heteroatom) Enhanced π-π stacking; possible kinase inhibition activity
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one Benzoxazole 6,6-dimethyl; 2-chloromethyl; 4-ketone Oxazole core (O vs. S); reactive chloromethyl group Electrophilic reactivity; lower metabolic stability
1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine hydrochloride Benzothiazole 6-methyl; 2-ethylamine (HCl salt) Single methyl group; hydrochloride salt Improved aqueous solubility; reduced steric bulk

Heterocycle Core Variations

  • Benzothiazole vs. Benzimidazole/Benzoxazole: The benzothiazole core (with sulfur) offers distinct electronic properties compared to benzimidazole (nitrogen) or benzoxazole (oxygen). Sulfur’s lower electronegativity may enhance lipophilicity and membrane permeability relative to oxygen/nitrogen analogs . Benzimidazole derivatives () are more likely to engage in hydrogen bonding via imidazole NH groups, whereas the target compound’s thiazole lacks NH donors .

Substituent Effects

  • Methylation Patterns: The 6,6-dimethyl group in the target compound reduces ring flexibility and may shield reactive sites, improving metabolic stability. Mono-methylated derivatives (e.g., 6-methyl in ) show reduced steric effects, possibly enhancing binding affinity but lowering stability .
  • Functional Group Modifications: The ethanamine side chain in the target compound contrasts with methoxymethyl () or chloromethyl () groups. Ethylamine’s primary amine enables protonation at physiological pH, facilitating ionic interactions absent in non-amine analogs .

Biological Activity

2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Chemical Formula: C12H16N2S
  • Molecular Weight: 224.34 g/mol
  • CAS Number: 79932-22-2

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available benzothiazole derivatives. The synthetic route often includes the formation of the benzothiazole core followed by amination processes to introduce the ethyl amine side chain.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a study demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest. The active compound in those studies exhibited IC50 values in the low micromolar range .

Cell Line IC50 (µM) Mechanism
A4311.0Induction of apoptosis
A5492.5Cell cycle arrest
H12993.0Inhibition of migration

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In vitro assays demonstrated that it could significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests that this compound may have dual action as both an anticancer and anti-inflammatory agent .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Signaling Pathways: The compound has been shown to inhibit the AKT and ERK signaling pathways which are crucial for cell survival and proliferation in cancer cells.
  • Modulation of Cytokine Production: By affecting transcription factors involved in inflammatory responses, it reduces pro-inflammatory cytokine production.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer: A clinical trial involving a similar benzothiazole derivative showed promising results in reducing tumor size in patients with advanced non-small cell lung cancer.
  • Inflammatory Disorders: Another study indicated that a related compound effectively alleviated symptoms in models of rheumatoid arthritis by downregulating inflammatory markers.

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